molecular formula C4H6N2O B2356628 2-BUTYNYLHYDRAZIDE CAS No. 494793-39-4

2-BUTYNYLHYDRAZIDE

Cat. No.: B2356628
CAS No.: 494793-39-4
M. Wt: 98.105
InChI Key: KELXPXCISFJXFM-UHFFFAOYSA-N
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Description

2-BUTYNYLHYDRAZIDE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a hydrazide derivative of 2-butynoic acid, which is a highly reactive and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-butynoic acid hydrazide typically involves the reaction of 2-butynoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide derivative. The general reaction scheme can be represented as follows:

2-Butynoic acid+Hydrazine2-Butynoic acid hydrazide\text{2-Butynoic acid} + \text{Hydrazine} \rightarrow \text{2-BUTYNYLHYDRAZIDE} 2-Butynoic acid+Hydrazine→2-Butynoic acid hydrazide

Industrial Production Methods

Industrial production methods for 2-butynoic acid hydrazide often involve the use of solution-based synthesis, mechanosynthesis, and solid-state melt reactions. These methods are chosen based on the desired yield, purity, and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-BUTYNYLHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert 2-butynoic acid hydrazide into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-butynoic acid hydrazide include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 2-butynoic acid hydrazide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2-BUTYNYLHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a synthon in various organic synthesis reactions, including cycloacylation of phenols to flavones and chromones, and cyclization to γ-butyrolactones.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of 2-butynoic acid hydrazide in the treatment of various diseases.

    Industry: The compound is used in industrial applications, such as the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-butynoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-butynoic acid hydrazide include:

    Isonicotinic acid hydrazide:

    Nicotinic acid hydrazide: Another hydrazide derivative with potential therapeutic applications.

Uniqueness

2-BUTYNYLHYDRAZIDE is unique due to its highly reactive nature and versatility in various chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

but-2-ynehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-2-3-4(7)6-5/h5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELXPXCISFJXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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